2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride
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Overview
Description
2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride is a deuterated derivative of butanoyl chloride. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of research due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride typically involves the deuteration of butanoyl chloride. This can be achieved through several methods:
Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in butanoyl chloride can be replaced with deuterium atoms.
Deuterated Reagents: Starting with deuterated precursors, such as deuterated butyric acid, and converting it to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange processes or the use of deuterated feedstocks. The choice of method depends on the availability of deuterated precursors and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride can undergo several types of chemical reactions:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form the corresponding deuterated butyric acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in anhydrous conditions using solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Hydrolysis: Conducted in aqueous conditions, often with a base to neutralize the hydrochloric acid formed.
Reduction: Performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Deuterated Butyric Acid: Formed from hydrolysis.
Deuterated Alcohol: Formed from reduction.
Scientific Research Applications
2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride has several applications in scientific research:
Isotopic Labeling: Used in studies involving metabolic pathways, reaction mechanisms, and tracing experiments due to its deuterium content.
NMR Spectroscopy: Deuterium’s unique magnetic properties make it useful in nuclear magnetic resonance (NMR) studies to investigate molecular structures and dynamics.
Pharmaceutical Research: Deuterated compounds can exhibit altered pharmacokinetics and pharmacodynamics, making them valuable in drug development and stability studies.
Material Science: Used in the synthesis of deuterated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where bonds involving deuterium are typically stronger and less reactive than those involving hydrogen.
Comparison with Similar Compounds
Similar Compounds
Butanoyl Chloride: The non-deuterated analog, which is more reactive due to the presence of hydrogen atoms.
2,2,3,4,4,4-Hexafluorobutyl Methacrylate: Another substituted butanoyl chloride with fluorine atoms instead of deuterium, used in polymer synthesis.
3,3,4,4,5,5-Hexadeuterio-1-(trideuteriomethyl)pyrrolidin-2-one: A similar deuterated compound used in different chemical contexts.
Uniqueness
2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride is unique due to its high deuterium content, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic effects are significant.
Properties
Molecular Formula |
C5H9ClO |
---|---|
Molecular Weight |
129.63 g/mol |
IUPAC Name |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI Key |
ISULZYQDGYXDFW-CBZKUFJVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)Cl |
Canonical SMILES |
CC(C)CC(=O)Cl |
Origin of Product |
United States |
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